
Antistaphylococcal agent 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antistaphylococcal agent 2 is a compound known for its potent activity against Staphylococcus aureus, a common pathogen responsible for various infections. This compound is particularly significant due to its ability to combat antibiotic-resistant strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antistaphylococcal agent 2 involves several steps, including the use of specific reagents and catalysts. One common method involves the use of a zinc metalloenzyme, which facilitates the cleavage of glycine-glycine bonds unique to the Staphylococcus aureus cell wall . The reaction conditions typically include a controlled pH and temperature to ensure the stability and activity of the enzyme.
Industrial Production Methods
Industrial production of this compound often utilizes recombinant DNA technology to produce the enzyme in large quantities. This method involves the insertion of the gene encoding the enzyme into a suitable host, such as Escherichia coli, which then produces the enzyme through fermentation . The enzyme is subsequently purified using techniques such as cation-exchange chromatography.
化学反応の分析
Types of Reactions
Antistaphylococcal agent 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Antistaphylococcal agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme-substrate interactions and reaction mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and degradation.
Industry: Utilized in the development of new antimicrobial agents and disinfectants.
作用機序
The mechanism of action of antistaphylococcal agent 2 involves the inhibition of cell wall synthesis in Staphylococcus aureus. The compound specifically targets the glycine-glycine bonds in the bacterial cell wall, leading to cell lysis and death . This action is facilitated by the enzyme’s ability to bind to and cleave these bonds, disrupting the structural integrity of the cell wall.
類似化合物との比較
Similar Compounds
Similar compounds to antistaphylococcal agent 2 include:
Lysostaphin: Another enzyme with a similar mechanism of action, targeting the glycine-glycine bonds in the Staphylococcus aureus cell wall.
Mupirocin: An antibiotic that inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase.
Nisin: A lantibiotic with potent activity against Gram-positive bacteria, including Staphylococcus aureus.
Uniqueness
This compound is unique due to its specific targeting of glycine-glycine bonds in the bacterial cell wall, which is not a common target for many other antimicrobial agents. This specificity allows it to be highly effective against Staphylococcus aureus, including antibiotic-resistant strains .
特性
分子式 |
C23H21N5O5 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
6-amino-3-methyl-1-(pyridine-4-carbonyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21N5O5/c1-12-18-19(14-9-16(30-2)20(32-4)17(10-14)31-3)15(11-24)21(25)33-23(18)28(27-12)22(29)13-5-7-26-8-6-13/h5-10,19H,25H2,1-4H3 |
InChIキー |
CYHSJEHHDHCUIO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13917104.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13917115.png)
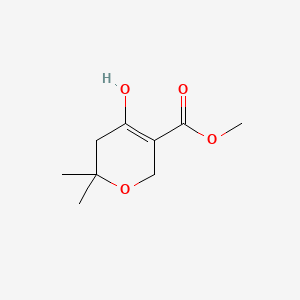
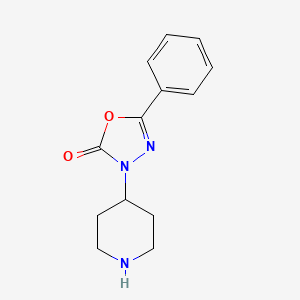
![Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13917129.png)
![N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}phenylalanine amide](/img/structure/B13917147.png)
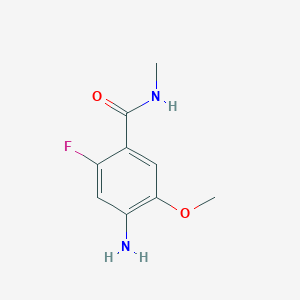


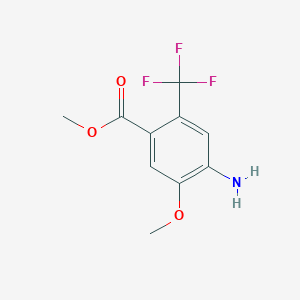
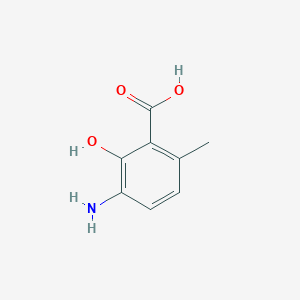


![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
